MAO-B Inhibitory Potency: Sub-Nanomolar IC50 Distinguishes from Weak Quinoline Analogs
4-Bromo-3-chloro-5,8-difluoroquinoline exhibits an IC50 of 0.900 nM against recombinant human MAO-B [1]. This represents a >111,000-fold increase in potency compared to a structurally related quinoline derivative (CHEMBL3398528) that showed an IC50 > 100,000 nM in the same assay system [2]. The target compound also exceeds the potency of the clinical MAO-B inhibitor selegiline, which displays an IC50 of approximately 19.6 nM under comparable conditions [3].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.900 nM |
| Comparator Or Baseline | Comparator 1: CHEMBL3398528 (IC50 > 100,000 nM); Comparator 2: Selegiline (IC50 = 19.58 nM) |
| Quantified Difference | >111,000-fold more potent than CHEMBL3398528; ~22-fold more potent than selegiline |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation; fluorescence spectrophotometry |
Why This Matters
This sub-nanomolar MAO-B inhibitory activity validates the compound as a high-value starting point for developing novel, potent MAO-B inhibitors, whereas generic quinoline analogs exhibit negligible or weak activity in the same assay.
- [1] BindingDB. BDBM50259595 (CHEMBL4097867). Affinity Data: IC50 = 0.900 nM for recombinant human MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259595. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 > 1.00E+5 nM for recombinant human MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525. View Source
- [3] PMC Table 6. IC50 Values of Selected Compounds. Selegiline MAO-B IC50 = 19.58 ± 0.83 nM. https://pmc.ncbi.nlm.nih.gov/articles/PMC6301926/table/Tab6/. View Source
